molecular formula C18H17ClFN3O3S B2743766 N-(3-fluorophenyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride CAS No. 1215420-57-7

N-(3-fluorophenyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride

Cat. No.: B2743766
CAS No.: 1215420-57-7
M. Wt: 409.86
InChI Key: CSUMZTXAVCOQEX-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride is a synthetic small molecule characterized by a fluorophenylacetamide backbone modified with an N-methylisoquinoline sulfonamide moiety.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[isoquinolin-5-ylsulfonyl(methyl)amino]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3S.ClH/c1-22(12-18(23)21-15-6-3-5-14(19)10-15)26(24,25)17-7-2-4-13-11-20-9-8-16(13)17;/h2-11H,12H2,1H3,(H,21,23);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUMZTXAVCOQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC(=CC=C1)F)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluorophenyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a sulfonamide moiety linked to an acetamide group, with a fluorinated phenyl ring and an isoquinoline derivative. The chemical structure can be represented as follows:

N 3 fluorophenyl 2 N methylisoquinoline 5 sulfonamido acetamide hydrochloride\text{N 3 fluorophenyl 2 N methylisoquinoline 5 sulfonamido acetamide hydrochloride}

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, sulfonamide derivatives have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF739.70Caspase activation
Compound BMDA-MB-2310.26MAPK inhibition
N-(3-fluorophenyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamideTBDTBDTBD

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity, similar to other sulfonamide derivatives. Research has shown that such compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis, which is crucial in inflammatory responses.

Table 2: Inhibition of COX Enzymes by Sulfonamide Derivatives

CompoundIC50 (nM)Target
Compound C20COX-2
Compound D34COX-1
N-(3-fluorophenyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamideTBDTBD

The biological activity of this compound may involve several mechanisms:

  • Caspase Activation : Similar compounds have been shown to activate caspases, leading to programmed cell death in cancer cells.
  • MAPK Pathway Inhibition : Inhibition of mitogen-activated protein kinases (MAPKs) has been linked to reduced cell proliferation and survival.
  • COX Inhibition : The potential inhibition of COX enzymes may result in decreased inflammation and pain.

Study 1: Cytotoxicity Evaluation

A study conducted by Lehmann et al. (2017) evaluated the cytotoxic effects of various sulfonamide derivatives on MCF7 breast cancer cells. The results indicated that certain modifications enhanced the anticancer activity significantly.

Study 2: Anti-inflammatory Assessment

Research by Abdellatif et al. (2019) demonstrated that specific sulfonamide compounds exhibited potent anti-inflammatory effects through COX inhibition, suggesting that N-(3-fluorophenyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide could have similar properties.

Scientific Research Applications

The compound has shown significant biological activity, particularly in the context of cancer treatment. Its mechanisms of action include:

  • Induction of Apoptosis : The compound triggers programmed cell death in cancer cells, which is critical for effective cancer therapies.
  • Cell Cycle Arrest : It disrupts the cell cycle at the S phase, inhibiting the proliferation of cancer cells.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Notably, it exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7).

Case Study: Breast Cancer

In a study assessing the effects on MCF-7 cells:

  • IC50 Value : The compound demonstrated an IC50 value of approximately 1.30 µM, indicating potent antiproliferative activity compared to standard treatments like SAHA (17.25 µM).
  • Mechanism : The study suggested that the compound induces DNA damage and inhibits cyclin-dependent kinase (CDK) activity, crucial for cell cycle regulation.

Additional Therapeutic Applications

Beyond oncology, N-(3-fluorophenyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride may have potential applications in treating other diseases due to its structural characteristics and biological activity. Its sulfonamide moiety suggests possible antibacterial properties, while its isoquinoline structure may confer neuroprotective effects.

  • Antimitotic Activity : According to studies conducted by the National Cancer Institute (NCI), compounds similar to this compound exhibited high levels of antimitotic activity against human tumor cells with mean GI50/TGI values indicating effective growth inhibition .
  • Drug-Like Properties : Evaluations using SwissAdme have revealed that this compound possesses satisfactory drug-like parameters, making it a candidate for further development as a therapeutic agent .
  • Mechanistic Studies : Mechanistic investigations have shown that the compound's activity may be attributed to its ability to interfere with essential cellular processes such as DNA replication and repair mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorophenyl-Containing Acetamides

N-(4-Fluorobenzyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide Hydrochloride ()
  • Key Differences : The 4-fluorobenzyl substituent versus the target compound’s 3-fluorophenyl group.
  • Implications : The position of fluorine on the aromatic ring can significantly alter electronic properties and steric interactions. The 3-fluoro substitution may enhance binding to planar active sites (e.g., kinases or proteases) compared to the 4-fluoro analog due to spatial orientation.
  • Commercial Availability: Supplied globally (e.g., GrowingChem, Novasep), indicating industrial relevance for research .
DDU86439 (N-(3-(dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide) ()
  • Key Similarities : Shares the 3-fluorophenyl group and acetamide backbone.
  • Activity: Inhibits Trypanosoma brucei TRYS enzyme (EC50 = 6.9 ± 0.2 µM). Demonstrates the importance of the 3-fluorophenyl group in targeting parasitic enzymes .
  • Structural Contrast: Replaces the isoquinoline sulfonamide with an indazole system, highlighting how heterocyclic variations modulate target selectivity.

Halogenated Aromatic Compounds

3-Chloro-N-phenyl-phthalimide ()
  • Structural Comparison : Chlorine substituent vs. fluorine; phthalimide core vs. acetamide.
  • Synthetic Relevance : High-purity synthesis methods for polymer precursors suggest that halogen positioning (e.g., 3-chloro) influences crystallinity and reactivity, which may parallel fluorine’s role in the target compound’s stability .
2-{[2-(2,4-Dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfonyl}-N-[3-(trifluoromethyl)phenyl]acetamide ()
  • Key Features : Combines sulfonyl and trifluoromethyl groups with acetamide.
  • Functional Contrast : The sulfonyl group may enhance metabolic stability compared to sulfonamides, while the trifluoromethyl group increases lipophilicity. This underscores the target compound’s balance of polarity (via sulfonamide) and aromatic fluorination .

Heterocyclic Sulfonamide Derivatives

N-[5-[(2-methoxy-5-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide ()
  • Comparison : Features a thiadiazole ring and methoxy-nitro substituents.
  • Activity Implications: The thiadiazole-sulfanyl moiety may confer antibacterial or antifungal properties, contrasting with the target compound’s isoquinoline system, which is more suited for kinase or protease inhibition .

Complex Polyfunctional Acetamides ()

Examples include N-[(2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide.

  • Structural Complexity : Branched alkyl chains and stereochemical diversity enhance target specificity (e.g., for peptidases or GPCRs) but complicate synthesis.
  • Contrast with Target Compound : The target’s simpler structure prioritizes synthetic accessibility and oral bioavailability, whereas these analogs may exhibit higher potency at the cost of pharmacokinetic challenges .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can purity be maximized during synthesis?

Answer:
The synthesis typically involves coupling a sulfonamide intermediate with a fluorophenyl-acetamide backbone. Key steps include:

  • Sulfonylation : React 5-chloroisoquinoline sulfonyl chloride (or analogous derivatives) with methylamine to generate the N-methylisoquinoline sulfonamide intermediate .
  • Acetamide formation : Couple the sulfonamide with 2-chloro-N-(3-fluorophenyl)acetamide using a base like triethylamine in dichloromethane at low temperatures (0–6°C) to minimize side reactions .
  • Hydrochloride salt formation : Precipitate the final product by adding HCl gas to the reaction mixture.
    Purity optimization : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization from toluene or ethanol . Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase).

Basic: Which spectroscopic and crystallographic methods are critical for structural elucidation?

Answer:

  • NMR : Assign peaks using ¹H/¹³C NMR in DMSO-d₆. Key signals:
    • Fluorophenyl protons: δ 7.2–7.8 ppm (doublets, J = 8–10 Hz).
    • Isoquinoline protons: δ 8.5–9.3 ppm (aromatic multiplet).
    • Acetamide NH: δ 10.2–10.5 ppm .
  • X-ray crystallography : Grow single crystals via slow evaporation (toluene/ethanol). Analyze dihedral angles between fluorophenyl, isoquinoline, and acetamide groups to confirm spatial orientation . Hydrogen-bonding networks (N–H···O, C–H···Cl) stabilize the crystal lattice .
  • Mass spectrometry : Use ESI-MS to confirm molecular weight (expected [M+H]⁺: ~450 m/z).

Basic: How can solubility challenges in aqueous buffers be addressed for in vitro assays?

Answer:
This compound is poorly soluble in water due to hydrophobic isoquinoline and fluorophenyl groups. Strategies include:

  • Co-solvents : Use DMSO (≤1% v/v) or ethanol (≤5% v/v) .
  • Micellar solubilization : Add 0.1% Tween-80 or cyclodextrins (e.g., HP-β-CD) to enhance solubility .
  • pH adjustment : Prepare stock solutions in 10 mM HCl (pH 2.0) for protonation of the acetamide group, improving aqueous dispersion .

Advanced: How do structural modifications (e.g., substituent position on the phenyl ring) affect bioactivity?

Answer:
Structure-activity relationship (SAR) studies show:

  • Fluorine position : 3-Fluorophenyl derivatives exhibit higher target affinity than 2- or 4-fluoro analogs due to optimized halogen bonding with hydrophobic enzyme pockets .
  • Isoquinoline substitution : N-Methylation reduces off-target interactions compared to bulkier groups (e.g., ethyl or benzyl) .
  • Sulfonamide linker : Replacing sulfonamide with carbamate decreases metabolic stability in liver microsomes .
    Methodology : Synthesize analogs via parallel combinatorial chemistry, then test in enzyme inhibition assays (IC₅₀) and MDCK permeability models .

Advanced: How can stability under physiological conditions be systematically evaluated?

Answer:
Design accelerated stability studies:

  • pH stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C. Monitor degradation via HPLC every 24 hours. Acidic conditions typically hydrolyze the sulfonamide group .
  • Thermal stability : Store solid samples at 25°C, 40°C, and 60°C (75% RH). Assess polymorphic transitions via PXRD .
  • Light sensitivity : Expose to UV (254 nm) and visible light; quantify photodegradants using LC-MS/MS .

Advanced: What analytical methods resolve contradictions in reported bioactivity data?

Answer:
Discrepancies often arise from assay conditions or compound purity:

  • Purity verification : Require ≥98% purity (HPLC) and confirm absence of residual solvents (GC-MS) .
  • Assay standardization : Use ATP-based luminescence assays (e.g., CellTiter-Glo) instead of colorimetric methods (MTT) to avoid interference from the compound’s absorbance .
  • Target engagement : Validate binding via SPR (surface plasmon resonance) or thermal shift assays to rule out false positives .

Advanced: What crystallization strategies improve diffraction quality for X-ray studies?

Answer:

  • Solvent screening : Test toluene, ethyl acetate, and THF/hexane mixtures. Slow evaporation at 4°C yields larger crystals .
  • Additives : Add 1% acetic acid to enhance hydrogen-bonding networks .
  • Cryoprotection : Soak crystals in Paratone-N oil before flash-cooling in liquid nitrogen .

Advanced: How can molecular docking predict interactions with biological targets?

Answer:

  • Ligand preparation : Generate 3D conformers (OpenEye Omega) and assign partial charges (AM1-BCC) .
  • Receptor modeling : Use homology models if crystal structures are unavailable (e.g., SWISS-MODEL) .
  • Docking validation : Compare poses with SAR data; prioritize poses where fluorine forms halogen bonds with backbone carbonyls .

Advanced: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing .
  • Storage : Store at 2–8°C in amber vials under argon to prevent hydrolysis .
  • Waste disposal : Neutralize with 10% NaOH before incineration .

Advanced: How do salt forms (e.g., hydrochloride vs. free base) impact pharmacokinetics?

Answer:

  • Solubility : Hydrochloride salts improve aqueous solubility (2.5 mg/mL vs. 0.3 mg/mL for free base) .
  • Bioavailability : Salt forms enhance dissolution rate in GI fluid, increasing Cₘₐₓ by 40% in rat models .
  • Stability : Free base is more stable in solid state; hydrochloride requires desiccants to prevent deliquescence .

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